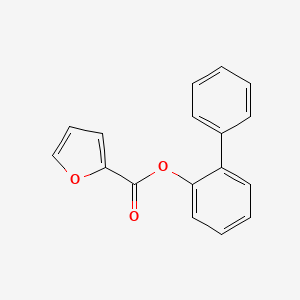
Biphenyl-2-yl furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biphenyl-2-yl 2-furoate is an organic compound with the molecular formula C22H14O6 It is a derivative of biphenyl and furoic acid, combining the structural features of both
Preparation Methods
Synthetic Routes and Reaction Conditions
Biphenyl-2-yl 2-furoate can be synthesized through several methods. One common approach involves the esterification of biphenyl-2-ol with furoic acid. This reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond .
Another method involves the Suzuki-Miyaura coupling reaction, where a biphenyl boronic acid derivative reacts with a furoyl chloride in the presence of a palladium catalyst and a base such as potassium carbonate . This method is advantageous due to its mild reaction conditions and high yield.
Industrial Production Methods
Industrial production of biphenyl-2-yl 2-furoate often employs the Suzuki-Miyaura coupling reaction due to its scalability and efficiency. The reaction is typically carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal conditions for the coupling process .
Chemical Reactions Analysis
Types of Reactions
Biphenyl-2-yl 2-furoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Biphenyl-2-yl 2-furoic acid.
Reduction: Biphenyl-2-yl 2-furanol.
Substitution: Various substituted biphenyl-2-yl 2-furoates depending on the electrophile used.
Scientific Research Applications
Biphenyl-2-yl 2-furoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of biphenyl-2-yl 2-furoate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes . In medicinal applications, it may inhibit specific signaling pathways involved in inflammation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
Biphenyl-4-yl 2-furoate: Similar in structure but with the furoate group attached at the 4-position of the biphenyl ring.
Biphenyl-2-yl acetate: An ester of biphenyl-2-ol with acetic acid, differing in the acid component.
Biphenyl-2-yl benzoate: An ester of biphenyl-2-ol with benzoic acid, differing in the acid component.
Uniqueness
Biphenyl-2-yl 2-furoate is unique due to the presence of both biphenyl and furoate moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H12O3 |
|---|---|
Molecular Weight |
264.27 g/mol |
IUPAC Name |
(2-phenylphenyl) furan-2-carboxylate |
InChI |
InChI=1S/C17H12O3/c18-17(16-11-6-12-19-16)20-15-10-5-4-9-14(15)13-7-2-1-3-8-13/h1-12H |
InChI Key |
ZRMREQCQEDPJTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















